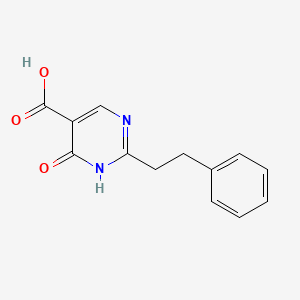

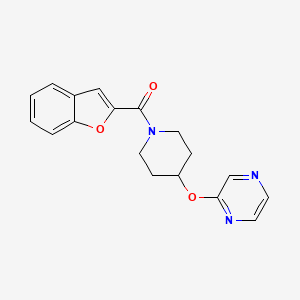

6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid is a compound that has been studied for its potential use as a xanthine oxidase inhibitor . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported recently .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . In one study, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were designed and synthesized . These derivatives were then evaluated for their inhibitory potency against xanthine oxidase in vitro .Molecular Structure Analysis

The molecular structure of 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid has been analyzed using various computational methods . Three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs . The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters .Chemical Reactions Analysis

The chemical reactions involving 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid are primarily related to its role as a xanthine oxidase inhibitor . The compound interacts with key residues in the xanthine oxidase protein through hydrogen bonds, π-π stackings, or hydrophobic interactions .Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibition

- Application : ODC derivatives have been explored as XO inhibitors (XOIs). These compounds exhibit remarkable activities in inhibiting XO, making them potential candidates for managing hyperuricemia .

Quantitative Structure–Activity Relationship (QSAR) Studies

- Application : Researchers have constructed 3D-QSAR models for ODCs. These models provide insights into the pharmacological characteristics of XOIs, aiding in the design of more effective compounds .

Molecular Docking and Binding Modes

- Application : Docking studies revealed that ODCs interact with key residues (e.g., Glu802, Arg880, Asn768) in the XO active site through hydrogen bonds, π-π stackings, and hydrophobic interactions. Understanding these binding modes informs drug design .

Pharmacophore Modeling and Hit Identification

- Application : Researchers combined pharmacophore modeling with molecular docking and ADME predictions to virtually screen potential hit compounds. Four stable hits were identified, which could serve as starting points for drug development .

Selective Matrix Metalloproteinase (MMP) Inhibition

- Application : ODC derivatives were evaluated for their inhibitory effects on specific MMPs (e.g., MMP-13). These compounds demonstrated potent and selective activity against MMP-13 .

Other Potential Applications

Mecanismo De Acción

Direcciones Futuras

The future directions for research on 6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid could involve further exploration of its potential as a xanthine oxidase inhibitor . This could include more detailed studies on its mechanism of action, as well as investigations into its potential therapeutic applications .

Propiedades

IUPAC Name |

6-oxo-2-(2-phenylethyl)-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12-10(13(17)18)8-14-11(15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTDFWBSOKAKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-2-phenethyl-1,6-dihydropyrimidine-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)

![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)